molecular formula C8H6BrF3O B1527652 1-(2-Bromophenyl)-2,2,2-trifluoroethanol CAS No. 394203-55-5

1-(2-Bromophenyl)-2,2,2-trifluoroethanol

Cat. No.: B1527652
CAS No.: 394203-55-5
M. Wt: 255.03 g/mol
InChI Key: AHNQGLQRPWGSLD-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a trifluoromethyl group and an alcohol group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-2,2,2-trifluoroethanol can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with trifluoroacetic acid in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-2,2,2-trifluoroethanol undergoes several types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: 1-(2-Bromophenyl)-2,2,2-trifluoroacetone.

    Reduction: 1-(2-Bromophenyl)-2,2,2-trifluoroethane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Bromophenyl)-2,2,2-trifluoroethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism by which 1-(2-Bromophenyl)-2,2,2-trifluoroethanol exerts its effects is primarily through its interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins and enzymes.

Comparison with Similar Compounds

1-(2-Bromophenyl)-2,2,2-trifluoroethanol can be compared with other similar compounds such as:

    1-(2-Chlorophenyl)-2,2,2-trifluoroethanol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    1-(2-Bromophenyl)-2,2,2-trifluoroacetone: The ketone analog, which has different chemical properties and applications.

    1-(2-Bromophenyl)-2,2,2-trifluoroethane: The fully reduced form, which lacks the alcohol group and has different physical and chemical characteristics.

The uniqueness of this compound lies in its combination of a bromine atom and a trifluoromethyl group, which imparts distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-(2-bromophenyl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNQGLQRPWGSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20727207
Record name 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394203-55-5
Record name 1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20727207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-bromobenzaldehyde (27.0 g, 146.5 mmol) and trimethylsilyl-trifluoromethane (25.0 g, 175.8 mmol) in tetrahydrofuran (300 ml) was added drop-wise tetrabutylammonium fluoride (1 M in tetrahydrofuran, 5 ml, 5 mmol) at 0° C. After the addition, the mixture was stirred at room temperature for 2 hours. Further tetrabutylammonium fluoride hydrate (49.0 g, 175.8 mmol) was added and the mixture was stirred for 30 minutes. The solvent was evaporated in vacuo. The residue was dissolved in dichloromethane (200 ml) and washed with hydrochloric acid (2N aqueous solution) (4×100 ml). The organic layer was separated, washed with Na2CO3 (10% aqueous solution) (50 ml), dried over anhydrous MgSO4 (s), filtered and evaporated in vacuo to afford the crude title compound as a yellow oil (45.0 g, ˜100%).
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
catalyst
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was prepared by an adaptation of the method described in Xue, Y. et al. (Bioorg. Med. Chem. 2007, 15, 2156-2166). Tetrabutylammonium fluoride hydrate (0.05 eq., 131 mg, 0.050 mmol) was placed in a 40 mL vial equipped with a magnetic stir bar, and the vial was evacuated and backflushed with Ar. Dry THF (25 mL) was added via syringe, and 2-bromobenzaldehyde (1.16 mL, 10.0 mmol) and trimethylsilyltrifluoromethane (1.3 eq., 1.90 mL, 13.0 mmol) were sequentially added via syringe. The reaction was stirred at RT for 16 h, and additional CF3 TMS (1 mL) was added. After stirring for 2 h, the reaction was poured into 3 M aq HCl (30 mL) and stirred at RT for 2 h. The reaction mixture was extracted three times with DCM (30 mL), and the combined organic extracts were dried over anhydrous MgSO4, filtered, and the solvent removed under reduced pressure, yielding 1.83 g (72%) of the title compound. 1H-NMR (400 MHz, CDCl3) δ: 7.69 (d, J=7.8 Hz, 1H), 7.60 (dd, J=8.1, 1.3 Hz, 1H), 7.40 (td, J=7.6, 1.1 Hz, 1H), 7.27 (td, J=7.7, 1.8 Hz, 1H), 5.56-5.68 (m, 1H), 2.77 (d, J=4.8 Hz, 1H).
Quantity
1.16 mL
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
[Compound]
Name
CF3 TMS
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
131 mg
Type
catalyst
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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